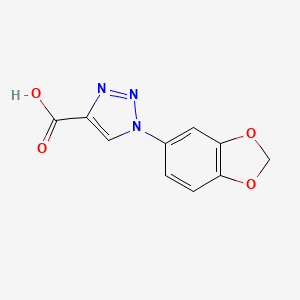
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a benzodioxole moiety fused with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Benzodioxole and Triazole Rings: The final step involves coupling the benzodioxole moiety with the triazole ring, often through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to improve sustainability and reduce waste .
化学反应分析
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
科学研究应用
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through pathways involving caspase activation and mitochondrial membrane potential disruption .
相似化合物的比较
Similar Compounds
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, potentially altering its solubility and interaction with biological targets.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a benzodioxole moiety and a triazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
1038240-91-3 |
|---|---|
分子式 |
C10H7N3O4 |
分子量 |
233.18 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-4-13(12-11-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,14,15) |
InChI 键 |
YUYCLVNJAVSCHH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















